

## Commercial Suppliers and Technical Guide for Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Olopatadine-d3 N-Oxide**, a deuterated metabolite of the antihistamine Olopatadine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its technical specifications, relevant experimental protocols, and metabolic context.

## **Commercial Availability**

**Olopatadine-d3 N-Oxide** is available from several commercial suppliers specializing in reference standards, stable isotopes, and active pharmaceutical ingredient (API) impurities. The table below summarizes key information from various suppliers. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.



| Supplier                              | Product<br>Name                           | CAS<br>Number                        | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity                              | Available<br>Quantitie<br>s |
|---------------------------------------|-------------------------------------------|--------------------------------------|----------------------|----------------------------------|-------------------------------------|-----------------------------|
| Toronto Research Chemicals (TRC)      | Olopatadin<br>e-d3 N-<br>Oxide            | 1246832-<br>94-9                     | C21H20D3N<br>O4      | 356.43                           | >95%<br>(HPLC)[1]                   | 1 mg, 10<br>mg[2]           |
| Santa Cruz<br>Biotechnol<br>ogy, Inc. | Olopatadin<br>e N-Oxide                   | 203188-<br>31-2 (non-<br>deuterated) | C21H23NO4            | 353.41                           | Not<br>specified                    | Inquire                     |
| Cayman<br>Chemical                    | Olopatadin<br>e-d3<br>(hydrochlor<br>ide) | 1331635-<br>21-2                     | C21H20D3N<br>O3·HCl  | 376.9                            | ≥99% deuterated forms (d1- d3)      | Inquire                     |
| MedChem<br>Express                    | Olopatadin<br>e-d3 N-<br>Oxide            | 1246832-<br>94-9                     | C21H20D3N<br>O4      | 356.43                           | Not<br>specified                    | Inquire                     |
| Lotusfeet<br>Pharma                   | Olopatadin<br>e-d3 N-<br>Oxide            | 1246832-<br>94-9                     | C21H20D3N<br>O4      | 356.43                           | Not<br>specified                    | Inquire                     |
| Pharmaffili<br>ates                   | Olopatadin<br>e-d3 N-<br>Oxide            | 1246832-<br>94-9                     | C21H20D3N<br>O4      | 356.43                           | High purity                         | Inquire                     |
| Cleanchem<br>Laboratorie<br>s         | Olopatadin<br>e-D3 N-<br>Oxide            | 1331666-<br>71-7                     | C21H20D3N<br>O4      | 356.4                            | Not<br>specified                    | Custom<br>Synthesis         |
| Simson<br>Pharma<br>Limited           | Olopatadin<br>e N Oxide                   | 173174-<br>07-7 (non-<br>deuterated) | C21H23NO4            | 353.41                           | High<br>quality,<br>CoA<br>provided | Inquire                     |
| SynZeal                               | Olopatadin<br>e-D3 N-                     | 1331666-<br>71-7                     | C21H20D3N<br>О4      | 356.4                            | CoA<br>provided                     | Synthesis<br>on demand      |



Oxide

**Physicochemical Properties** 

| Property            | Value                                                                                 |  |  |
|---------------------|---------------------------------------------------------------------------------------|--|--|
| Chemical Name       | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid |  |  |
| Appearance          | Pale Yellow Solid[3]                                                                  |  |  |
| Storage             | 2-8°C, Hygroscopic, Refrigerator, Under Inert<br>Atmosphere[3]                        |  |  |
| Shipping Conditions | Ambient[3]                                                                            |  |  |

# **Experimental Protocols Analytical Method for the Determination of Olopatadine and its Metabolites**

The following is a representative analytical method adapted from published literature for the quantification of Olopatadine and its metabolites, including Olopatadine N-Oxide, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4]

- 1. Sample Preparation (Plasma)
- To 100 μL of plasma, add an internal standard solution.
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.



#### 2. UPLC-MS/MS Conditions

- Column: Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
  - Olopatadine: Monitor the specific parent > product ion transition.
  - **Olopatadine-d3 N-Oxide**: Monitor the specific parent > product ion transition.
  - Internal Standard: Monitor the specific parent > product ion transition.

#### **Synthesis of Olopatadine-d3 N-Oxide**

The synthesis of **Olopatadine-d3 N-Oxide** is not explicitly detailed in publicly available literature. However, it can be reasonably inferred to be a two-step process starting from commercially available deuterated precursors. A general workflow is proposed below based on established chemical principles and synthetic routes for the parent compound.[5]

Step 1: Synthesis of Olopatadine-d3 Deuterated Olopatadine can be synthesized via a Wittig reaction between a deuterated (3-dimethylaminopropyl)triphenylphosphonium salt and 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.

Step 2: Oxidation of Olopatadine-d3 to **Olopatadine-d3 N-Oxide** The resulting Olopatadine-d3 can then be oxidized to its N-oxide derivative. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane or methanol. The reaction progress would be monitored by a technique like thin-layer chromatography (TLC) or LC-MS.



## **Metabolic Pathway**

Olopatadine is metabolized in the liver primarily by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, to form Olopatadine N-oxide.[1][6] To a lesser extent, cytochrome P450 enzymes, particularly CYP3A4, are involved in the formation of N-desmethyl olopatadine.[1][6] Olopatadine N-oxide is considered an active metabolite of Olopatadine.[7]



Click to download full resolution via product page

Metabolic pathway of Olopatadine.

### **Experimental Workflow for Quantification**

The following diagram illustrates a typical workflow for the quantification of **Olopatadine-d3 N-Oxide** in a research setting, for example, in a pharmacokinetic study.





Click to download full resolution via product page

Quantification workflow for Olopatadine-d3 N-Oxide.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014147647A1 A process for the synthesis of olopatadine Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Olopatadine-d3 N-Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599712#commercial-suppliers-of-olopatadine-d3-n-oxide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com